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molecular formula C3H7N3O3S B8645557 3-Azidopropane-1-sulfonic acid CAS No. 773785-62-9

3-Azidopropane-1-sulfonic acid

Cat. No. B8645557
M. Wt: 165.17 g/mol
InChI Key: DBRIOBHILRGDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748656B2

Procedure details

To a stirred solution of sodium azide (3.5 g, 50 mmol) in water (25 mL) was added a solution of 1,3-propane sultone (6.1 g, 50 mmol) in acetone (25 mL). The reaction mixture was stirred at room temperature for 24 h then concentrated to dryness. The resulting solid was suspended in diethyl ether (100 mL) and stirred at reflux for 1 h. The suspension was cooled to room temperature and the solid was collected by filtration, washed with acetone and diethyl ether, and dried under vacuum, affording of 3-azido-1-propanesulfonic acid (7.6 g, 80%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH2:5]1[CH2:11][S:8](=[O:10])(=[O:9])[O:7][CH2:6]1>O.CC(C)=O>[N:1]([CH2:6][CH2:5][CH2:11][S:8]([OH:10])(=[O:9])=[O:7])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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